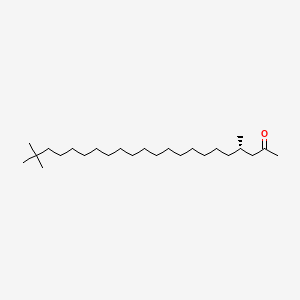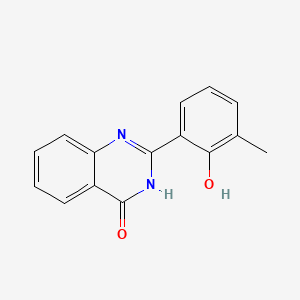
2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core and a hydroxy-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE typically involves the condensation of anthranilic acid derivatives with ortho-hydroxyacetophenone derivatives under acidic or basic conditions. One common method involves the use of polyphosphoric acid as a catalyst to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on cost-effective and environmentally friendly reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline under hydrogenation conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 2-(2-oxo-3-methylphenyl)-3H-quinazolin-4-one.
Reduction: Formation of 2-(2-hydroxy-3-methylphenyl)-1,2-dihydroquinazolin-4-one.
Substitution: Formation of various substituted quinazolinones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the quinazolinone core can interact with hydrophobic pockets, leading to inhibition of enzyme activity or modulation of receptor function .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methylphenylboronic acid: Similar structure but lacks the quinazolinone core.
2-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the quinazolinone core and has an aldehyde group instead.
Uniqueness
2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one is unique due to its combination of a hydroxy-methylphenyl group and a quinazolinone core, which imparts specific chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-5-4-7-11(13(9)18)14-16-12-8-3-2-6-10(12)15(19)17-14/h2-8,18H,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMADOLEVVXYSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
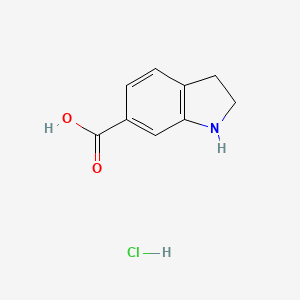
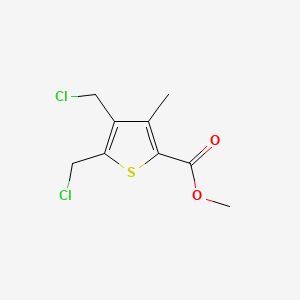

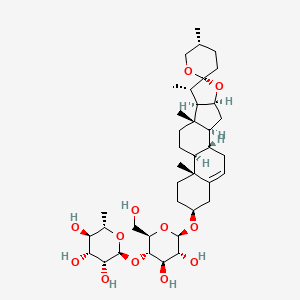
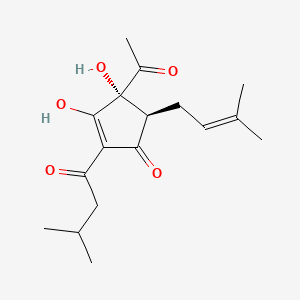
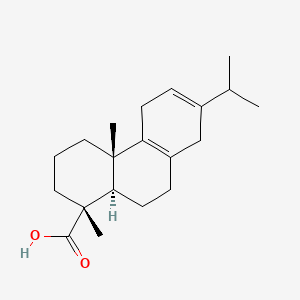


![Benzoic acid, 2-{[3-(methylthio)phenyl]amino}](/img/structure/B578920.png)
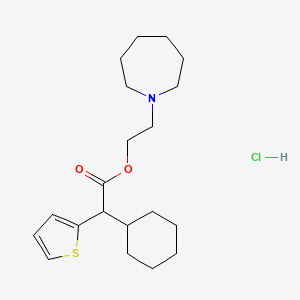
![3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B578923.png)
![1-Ethyl-7-methyl-1H-thiazolo[4,5-g]indazole](/img/structure/B578925.png)
